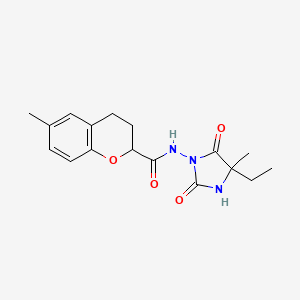
1-(3-Propan-2-ylsulfonylpropyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Propan-2-ylsulfonylpropyl)triazole is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propan-2-ylsulfonylpropyl)triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored due to its high efficiency and regioselectivity. The reaction involves the use of an alkyne and an azide, with copper(I) as the catalyst .
Industrial Production Methods
In industrial settings, the synthesis of triazoles can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of copper-on-charcoal as a heterogeneous catalyst has been shown to be effective in continuous flow synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Propan-2-ylsulfonylpropyl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
1-(3-Propan-2-ylsulfonylpropyl)triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)triazole involves its interaction with specific molecular targets. In biological systems, triazoles can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the case of antifungal and antibacterial applications, where the compound can inhibit the synthesis of essential cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties but different biological activities.
1,2,4-Triazole: Another isomer with distinct applications in pharmaceuticals and agriculture.
Uniqueness
1-(3-Propan-2-ylsulfonylpropyl)triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-ylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(3-propan-2-ylsulfonylpropyl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(2)14(12,13)7-3-5-11-6-4-9-10-11/h4,6,8H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTTURPMZODSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6971684.png)
![(1R,2R)-2-(5-chlorothiophen-2-yl)-N-[3-(2,5-dioxoimidazolidin-1-yl)-4-fluorophenyl]cyclopropane-1-carboxamide](/img/structure/B6971698.png)
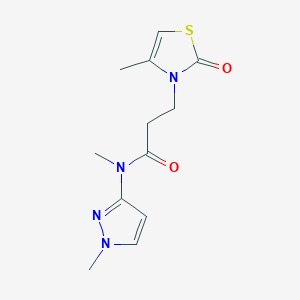
![2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one](/img/structure/B6971719.png)

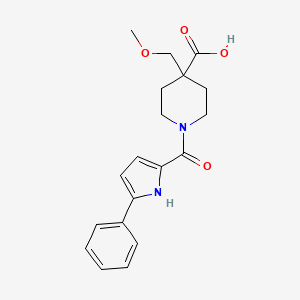
![N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6971748.png)
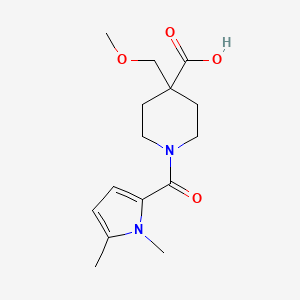
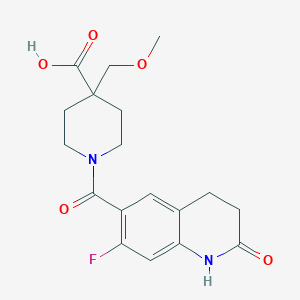
![2-[2-Chloro-4-[(1-methyl-3-propan-2-ylpyrazol-4-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6971779.png)
![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)
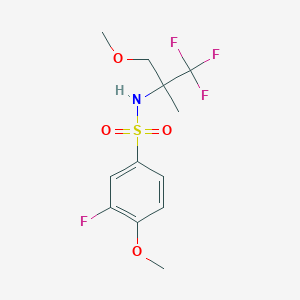
![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)
